

Application Notes and Protocols: Papain in Chemomechanical Dental Caries Removal

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chemomechanical caries removal (CMCR) represents a minimally invasive approach in dentistry, aiming to selectively remove infected carious dentin while preserving healthy, remineralizable tooth structure.[1][2] This method utilizes a chemical agent to soften the carious tissue, facilitating its removal with gentle, atraumatic mechanical force.[3][4][5] Papain, a proteolytic enzyme extracted from Carica papaya, is a key active ingredient in several CMCR gels (e.g., Papacarie®, Carie-care™, Brix3000®).[4][6][7] Its mechanism relies on the specific degradation of denatured collagen in carious dentin, a tissue that lacks the plasma protease inhibitor alpha-1-antitrypsin, which is present in healthy tissues and would otherwise inhibit papain's proteolytic action.[4][8] This selectivity helps to avoid the use of dental burs and local anesthesia, reducing patient discomfort and anxiety.[3][9] These notes provide a summary of quantitative data, detailed experimental protocols, and workflow diagrams relevant to the application of papain in CMCR.

Data Presentation

Table 1: Efficacy of Caries Removal: Papain Gels vs. Conventional Methods



Parameter	Papain-based Gel	Conventional Method (Bur)	Conventional Method (Hand Excavator)	Reference
Time for Caries Removal (seconds, Mean ± SD)	205.98 ± 39.98	90.62 ± 46.20	124.63 ± 57.72	[10]
351.56	158.41	-	[6]	_
427.13 (Carie- Care™) vs. 385.8 (Papacarie®)	-	-	[7]	
~384 (Papain Gel)	~88 (Drilling)	-	[11]	
5:38 ± 0:30 (mm:ss) (Carie- care)	0:58 ± 0:09 (mm:ss) (Air- rotor)	-	[12][13]	_
Residual Bacteria (SEM Analysis, % of samples with bacteria)	23.3%	16.7%	-	[6]
Complete Caries Removal Rate	66.7% (Carisolv) - 73.4% (Carie- care)	86.7% (Air-rotor)	-	[12][13]

Note: The time taken for caries removal with papain-based gels is consistently and significantly longer than with conventional drilling/rotary methods.[6][10]

Table 2: Bond Strength to Dentin after Papain-based Caries Removal



Test Type	Adhesive System	Papain- treated Dentin (MPa, Mean ± SD)	Mechanicall y-excavated Dentin (MPa, Mean ± SD)	Sound Dentin (MPa, Mean ± SD)	Reference
Microtensile Bond Strength (μTBS)	Clearfil SE Bond	Lower than mechanical excavation	Higher than chemomecha nical	-	[14]
Prime&Bond NT	No significant difference	No significant difference	-	[14]	
Self-etch (Clearfil SE Bond)	23.84 ± 5.77 (Brix3000)	28.91 ± 4.82 (Burs)	-	[15]	
Various	No statistically significant difference between CMCR agents and bur group.	15.5 - 27.2 MPa (Bur)	-	[8]	
Shear Bond Strength	Total Etch System	No significant difference	-	No significant difference	[16]

^{*}Qualitative description from the study; specific values were not provided in the abstract. The bond strength of the self-etching system was negatively affected by chemo-mechanical excavation.[14] Generally, studies indicate that papain-based CMCR agents do not adversely affect the bond strength of composite resins to the remaining dentin.[8][16]

Table 3: Effect of Papain Gels on Dentin Microhardness



Papain-based Agent	Application Details	Effect on Microhardness (Knoop Hardness, KHN)	Reference
Papacarie® / Papain Gel	Applied to affected dentin after infected dentin removal.	Significantly lower microhardness compared to bur excavation. No significant difference between Papacarie® and a custom papain gel.	[17]
Papacarie®	4 applications of 30s each on sound dentin.	Gradual decrease in Elastic Modulus and Hardness. E-modulus dropped from 20 GPa to 9.7 GPa; Hardness dropped from 0.8 GPa to 0.24 GPa.	[2][18]

Table 4: Cytotoxicity of Papain-based Gels



Cell Line	Papain Agent & Concentration	Assay	Results	Reference
Macrophages (J774.1)	Papacárie Duo® (5%)	LDH / MTT	Cytotoxic; reduced cell viability.	[19]
Macrophages (J774.1)	Papacárie Duo® (0.5%)	LDH / MTT	Not cytotoxic; did not affect cell viability.	[19]
Dental Pulp Cells (OD-21)	Papacárie Duo® (5%)	LDH / MTT	Cytotoxic; reduced cell viability.	[19][20]
Dental Pulp Cells (OD-21)	Papacárie Duo® (0.5%)	LDH / MTT	Not cytotoxic; did not significantly affect cell viability.	[19][20]
Oral Cells	Papacarie Duo™	MTT	Cytotoxicity increased with concentration (highest at 1:20 dilution).	[21]
Oral Cells	Brix 3000™	MTT	Cytotoxicity increased with concentration, but was less cytotoxic than Papacarie Duo™ at the same dilution.	[21]

Note: Papain-based gels exhibit a concentration-dependent cytotoxicity.[1][19]

Experimental Protocols



Protocol 1: In Vitro Evaluation of Caries Removal Efficacy

Adapted from Angrish P, et al. (2022) and Al-khuthaib M, et al. (2019).[6][10]

- Sample Preparation:
 - Select extracted human primary or permanent molars with occlusal dentinal caries without pulpal involvement.
 - Clean the teeth of any debris and store them in a suitable medium (e.g., 0.9% saline solution) at 4°C.
 - Section each tooth mesiodistally through the center of the carious lesion to create two
 halves. This allows one half to be used for the experimental treatment (papain gel) and the
 other for the control (conventional method), ensuring a standardized comparison.[6]
 - Randomly assign each half to either Group 1 (Papain Gel) or Group 2 (Conventional Method).
- Caries Removal Procedure:
 - Group 1 (Papain Gel):
 - Apply the papain-based gel (e.g., Papacarie®) to completely cover the carious lesion.
 - Allow the gel to act for the manufacturer-specified time (e.g., 30-60 seconds).
 - Using a blunt, non-cutting hand instrument (e.g., a spoon excavator), gently remove the softened carious dentin with scooping motions.[15]
 - Re-apply the gel as needed, repeating the process until the dentin feels firm to a dental probe, indicating the removal of infected tissue.[5]
 - Record the total time taken for complete caries removal using a stopwatch.
 - Group 2 (Conventional Method Bur):



- Use a slow-speed handpiece with a carbide bur to excavate the carious tissue.[6]
- Remove the caries until a hard dentin surface is achieved, based on tactile and visual criteria.
- Record the total time required for the procedure.
- Efficacy Assessment (Residual Bacteria):
 - After caries removal, prepare the sectioned tooth halves for Scanning Electron Microscopy (SEM).
 - Fix the samples in 2.5% glutaraldehyde, followed by a graded series of ethanol for dehydration.
 - Mount the samples on stubs, sputter-coat with gold-palladium, and examine under SEM.
 - Analyze the micrographs for the presence or absence of bacterial colonies on the cavity floor to determine the efficacy of caries removal.[6]

Protocol 2: Microtensile Bond Strength (µTBS) Testing

Adapted from de Bem C, et al. (2010) and de-Melo T, et al. (2023).[14][15]

- Tooth Preparation:
 - Select human molars with occlusal carious lesions.
 - Create a flat dentin surface by removing the occlusal enamel using a diamond disc under water cooling.
 - Divide the teeth into two groups: chemomechanical removal (e.g., Brix3000®) and mechanical removal (e.g., slow-speed bur).[15]
- · Caries Removal and Restoration:
 - Excavate the carious dentin according to the assigned group protocol (as described in Protocol 1).



- Apply a dental adhesive system (e.g., a self-etch adhesive like Clearfil SE Bond) to the prepared dentin surface according to the manufacturer's instructions.[15]
- Build up a composite resin crown (e.g., Filtek Z350 XT) in increments, light-curing each layer.[15]
- Store the restored teeth in distilled water at 37°C for 24 hours.[15]
- · Specimen Sectioning:
 - Using a precision cutter with a diamond blade under constant water irrigation, section the restored teeth to obtain beam-shaped specimens with a cross-sectional area of approximately 1 mm².
 - Ensure the bonding interface is in the center of each beam.
- Microtensile Testing:
 - Attach each beam to a microtensile testing jig using cyanoacrylate adhesive.
 - Mount the jig in a universal testing machine.
 - Apply a tensile load at a crosshead speed of 0.5 mm/min until fracture occurs.[16]
 - Record the load at failure (in Newtons) and calculate the bond strength in Megapascals (MPa) by dividing the load by the cross-sectional area of the beam.
- Failure Mode Analysis:
 - Examine the fractured surfaces of each beam under a stereomicroscope or SEM to classify the failure mode as adhesive, cohesive (in dentin or resin), or mixed.[14]

Protocol 3: In Vitro Cytotoxicity Assay

Adapted from Bastos LA, et al. (2019).[19]

Cell Culture:



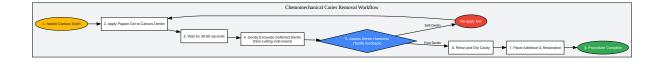
- Culture relevant cell lines, such as murine macrophages (J774.1) or dental pulp cells (OD-21), in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[1]
- Preparation of Papain Gel Solutions:
 - Prepare solutions of the papain-based gel (e.g., Papacárie Duo®) at various concentrations (e.g., 5% and 0.5%) by diluting it in serum-free DMEM.[19]
- Cell Viability (MTT Assay):
 - Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
 - Replace the culture medium with the prepared papain gel solutions at different concentrations. Use untreated cells as a negative control and a known cytotoxic agent (e.g., DMSO) as a positive control.[1]
 - Incubate for 24 hours.
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
 - Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).
 - Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
- Cytotoxicity (Lactate Dehydrogenase LDH Assay):
 - Culture cells as described above.
 - Expose cells to the papain gel solutions for 24 hours. Use a lysis solution as a positive control for maximum LDH release and untreated cells as a negative control.[19]
 - After incubation, collect the cell culture supernatant.
 - Quantify the LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.



 Measure the absorbance at the specified wavelength. Cytotoxicity is proportional to the amount of LDH released.

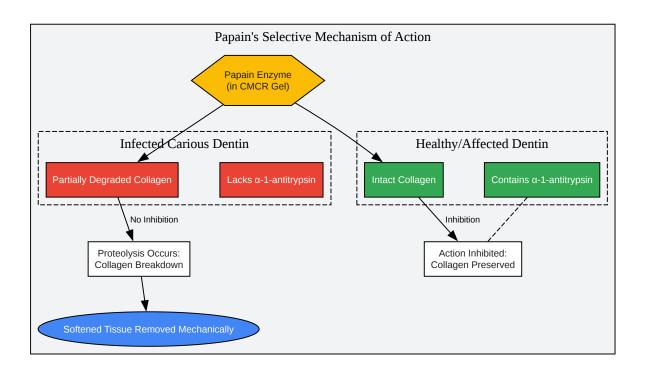
Visualizations

Mechanism and Workflow Diagrams



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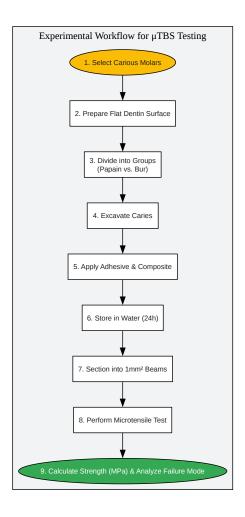
Caption: Clinical workflow for chemomechanical caries removal using a papain-based gel.



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Caption: Papain selectively degrades collagen in infected dentin, which lacks inhibitors.



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Caption: Standard experimental workflow for evaluating microtensile bond strength (µTBS).

Cellular Response to Papain-based Gels

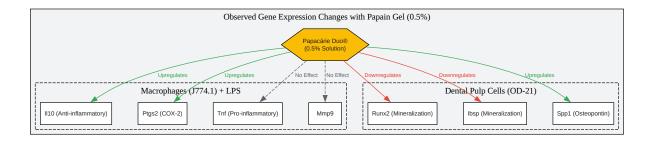
While a complete signaling pathway is not fully elucidated in the literature, studies on cell cultures have identified modulatory effects of papain-based gels on gene expression. These findings are critical for understanding the biocompatibility and potential therapeutic effects of these materials on pulp and periapical tissues.

• Effect on Macrophages: In the presence of an inflammatory stimulus (LPS), a 0.5% solution of Papacárie Duo® was found to increase the expression of II10 (an anti-inflammatory cytokine) and Ptgs2 (Cyclooxygenase-2), while not affecting Tnf (a pro-inflammatory



cytokine) or Mmp9 (Matrix Metalloproteinase-9).[19] This suggests a potential immunomodulatory role, possibly dampening certain inflammatory responses.[1]

 Effect on Dental Pulp Cells: In undifferentiated dental pulp cells, a 0.5% solution of Papacárie Duo® inhibited the expression of genes associated with mineralization, such as Runx2 and Ibsp (Integrin-binding sialoprotein), while stimulating Spp1 (Osteopontin).[19]
 This could imply an interference with the reparative dentinogenesis process.[1]



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Caption: Modulation of gene expression in macrophages and pulp cells by a papain-based gel.

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